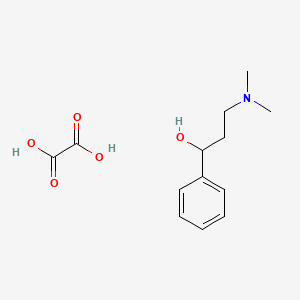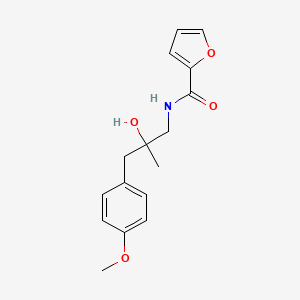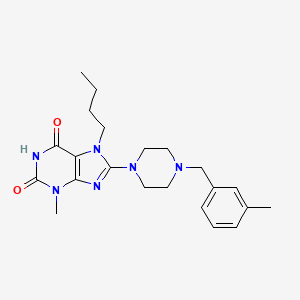
3-(Dimethylamino)-1-phenylpropan-1-ol;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-1-phenylpropan-1-ol;oxalic acid is a chemical compound that has been widely used in scientific research. It is a chiral auxiliary that is used in the synthesis of various organic compounds. This compound has gained significant attention due to its unique properties and potential applications in different fields of research.
科学的研究の応用
Preparation and Chemical Synthesis
3-(Dimethylamino)-1-phenylpropan-1-ol is utilized in the preparation of important chemical intermediates. For instance, it is prepared from benzaldehyde and malonic acid by a Knoevenagel reaction, followed by reduction to yield 3-amino-3-phenylpropanol, which is then subjected to the Eschweiler-Clark reaction, achieving an overall yield based on benzaldehyde (Xiang, 2006). This compound is also key in the enantioselective reduction of β-amino ketones, serving as an intermediate in the synthesis of antidepressants. Mutagenesis of a carbonyl reductase enzyme has demonstrated its role in catalyzing the reduction of 3-(dimethylamino)-1-phenylpropan-1-one to yield enantiomerically enriched products (Zhang et al., 2015).
Environmental and Material Science Applications
Oxalic acid has been employed in the oxidative photodegradation of pollutants, such as the herbicide fenuron, using natural iron oxide. This process follows pseudo-first-order kinetics and demonstrates the effectiveness of oxalic acid in the presence of specific catalysts at optimal conditions (Kribéche et al., 2016).
Novel Compounds and Catalysis
Research has led to the synthesis of novel compounds through reactions involving 3-(Dimethylamino)-1-phenylpropan-1-ol. For example, it's used in the synthesis of N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines via regiospecific opening of a proposed azetidinium ion intermediate, showcasing its versatility in organic synthesis (O’Brien et al., 2002).
Advanced Materials
The compound has found use in materials science, particularly in the development of n-type dopants for controlling electrical conductivity in thin films, highlighting its significance in the electronics and materials science fields (Uebe et al., 2018).
特性
IUPAC Name |
3-(dimethylamino)-1-phenylpropan-1-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.C2H2O4/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;3-1(4)2(5)6/h3-7,11,13H,8-9H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDOYDOLXKWIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2868047.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2868048.png)

![N-(2-furylmethyl)-2-{[2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2868052.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2868056.png)
![1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2868057.png)
![3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2868060.png)

![2-chloro-N-{3-[methyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2868063.png)
![2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2868065.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2868066.png)
![Propyl 2-amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoate](/img/structure/B2868067.png)
